molecular formula C7H3ClF3NO3 B1402239 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene CAS No. 1404193-51-6

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene

Cat. No.: B1402239
CAS No.: 1404193-51-6
M. Wt: 241.55 g/mol
InChI Key: AUWBFLUCHHPUSC-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is a fluorinated aromatic compound characterized by the presence of chloro, difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene typically involves multiple steps, starting from commercially available precursorsThe nitro group can be introduced via nitration of the benzene ring, while the chloro and fluoro groups are introduced through halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Aromatics: From nucleophilic substitution reactions.

    Oxidized Aromatics: From oxidation reactions

Scientific Research Applications

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene
  • 2-[Chloro(difluoro)methoxy]-1-fluoro-3-methyl-benzene
  • 2-[Chloro(difluoro)methoxy]-1-fluoro-3-aminobenzene

Uniqueness

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both chloro and fluoro groups, along with the nitro group, makes it particularly versatile for various chemical transformations and applications .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-4(9)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWBFLUCHHPUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene
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2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene
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2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene
Reactant of Route 6
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene

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